molecular formula C21H22N4O4 B1681807 SKi-178 CAS No. 1259484-97-3

SKi-178

Cat. No.: B1681807
CAS No.: 1259484-97-3
M. Wt: 394.4 g/mol
InChI Key: GMFUWEBOUKIKRP-LPYMAVHISA-N
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Description

SKi-178: is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a carboxylic acid group, a methoxyphenyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

SKi-178 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of SKi-178 are Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2) . These enzymes play a central role in the sphingolipid metabolic pathway, regulating the intracellular equilibrium between pro-apoptotic Ceramide (Cer) and pro-mitogenic/pro-survival Sphingosine-1-phosphate (S1P), also known as the "Sphingolipid Rheostat" .

Mode of Action

This compound acts as a potent inhibitor of SphK1 and SphK2 . It disrupts the balance of the “Sphingolipid Rheostat”, leading to an increase in pro-apoptotic Ceramide and a decrease in pro-mitogenic/pro-survival S1P . This shift promotes apoptosis and inhibits cell proliferation . Additionally, this compound also acts as a microtubule disrupting agent, further promoting cell death .

Biochemical Pathways

This compound affects the sphingolipid metabolic pathway by inhibiting SphK1 and SphK2 . This leads to an increase in Ceramide, a molecule that promotes apoptosis, and a decrease in S1P, which promotes cell survival and proliferation . The disruption of microtubule dynamics is another significant effect of this compound, which leads to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that this compound is cytotoxic to numerous cancer cell lines at low to sub-micromolar concentrations , suggesting that it has good cellular permeability and bioavailability.

Result of Action

This compound has been shown to potently inhibit cell viability, proliferation, cell cycle progression, and cell migration, causing robust cell death and apoptosis . It impairs mitochondrial functions, causing mitochondrial depolarization, reactive oxygen species production, and ATP depletion . Furthermore, this compound inhibits Akt-mTOR activation and induces JNK activation in cancer cells .

Future Directions

Pyrazoles continue to be a focus of research due to their wide range of applications. Future developments may include new synthetic techniques, biological activity related to pyrazole derivatives, and novel strategies and applications of the pyrazole scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SKi-178 typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired product.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of an appropriate precursor, such as an aldehyde or alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Methoxyphenyl and Dimethoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions. The methoxy and dimethoxy groups can be added using methoxy-substituted benzene derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

SKi-178 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halogens, alkyl halides, and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-1H-pyrazole-5-carboxylic acid

Uniqueness

SKi-178 is unique due to its specific combination of functional groups and structural features. The presence of both methoxyphenyl and dimethoxyphenyl groups, along with the pyrazole ring and carboxylic acid group, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUWEBOUKIKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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